molecular formula C23H30ClNO3 B5456601 Ethyl 1-[3-(2-phenylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride

Ethyl 1-[3-(2-phenylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride

Cat. No.: B5456601
M. Wt: 403.9 g/mol
InChI Key: KVMHNBDXFPJGOU-UHFFFAOYSA-N
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Description

Ethyl 1-[3-(2-phenylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is characterized by its complex structure, which includes a piperidine ring, a phenylphenoxy group, and an ethyl ester moiety.

Preparation Methods

The synthesis of Ethyl 1-[3-(2-phenylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride involves several steps. One common synthetic route includes the following steps:

Industrial production methods often involve optimizing these steps to increase yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization.

Chemical Reactions Analysis

Ethyl 1-[3-(2-phenylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Ethyl 1-[3-(2-phenylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-[3-(2-phenylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets. The piperidine ring is known to interact with various receptors in the body, potentially modulating their activity. The phenylphenoxy group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Ethyl 1-[3-(2-phenylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological and chemical properties.

Properties

IUPAC Name

ethyl 1-[3-(2-phenylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO3.ClH/c1-2-26-23(25)20-13-16-24(17-14-20)15-8-18-27-22-12-7-6-11-21(22)19-9-4-3-5-10-19;/h3-7,9-12,20H,2,8,13-18H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMHNBDXFPJGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCCOC2=CC=CC=C2C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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